molecular formula C13H16N2O3 B8486516 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid

4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid

Cat. No.: B8486516
M. Wt: 248.28 g/mol
InChI Key: SCJPAXVKJPWFDF-UHFFFAOYSA-N
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Description

4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid is a complex organic compound with a unique structure that includes both an aminocarbonyl group and a cyclopentylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aniline to form an intermediate, followed by a series of reactions including bromination and amination to introduce the desired functional groups . The reaction conditions often require specific catalysts, controlled temperatures, and precise timing to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid exerts its effects involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, while the cyclopentylamino group may enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the aminocarbonyl and cyclopentylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-carbamoyl-3-(cyclopentylamino)benzoic acid

InChI

InChI=1S/C13H16N2O3/c14-12(16)10-6-5-8(13(17)18)7-11(10)15-9-3-1-2-4-9/h5-7,9,15H,1-4H2,(H2,14,16)(H,17,18)

InChI Key

SCJPAXVKJPWFDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl 4-(aminocarbonyl)-3-(cyclopentylamino)-benzoate (333 mg, 1.21 mmol) and potassium hydroxide (135 mg, 2.41 mmol) in methanol (6 mL) and water (2 mL) was stirred at 55° C. for 1 h. After cooling to room temperature, water was added and the pH adjusted to 4 with 1N aqueous hydrochloric acid. The resulting precipitate was collected by filtration, washed with water and dried to provide 4-(aminocarbonyl)-3-(cyclopentylamino) benzoic acid (260 mg, 87% yield). 1H NMR (400 MHz, DMSO-d6): 13.02 (br s, 1H), 8.17 (d, 1H), 7.97 (br s, 1H), 7.66 (d, 1H), 7.34 (br s, 1H), 7.21 (d, 1H), 7.04 (dd, 1H), 3.81 (m, 1H), 1.99 (m, 2H), 1.64 (m, 4H), 1.42 (m, 2H). MS (EI) for C13H16N2O3: 249 (MH+).
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333 mg
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135 mg
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6 mL
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2 mL
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solvent
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